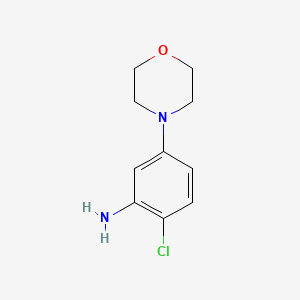

2-Chloro-5-(4-morpholinyl)aniline

Descripción general

Descripción

2-Chloro-5-(4-morpholinyl)aniline is a chemical compound with the molecular formula C10H13ClN2O . It is used in diverse scientific research areas. Its versatile properties have found applications in medicinal chemistry, drug synthesis, and material science, making it an indispensable tool for innovative breakthroughs.

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H13ClN2O/c11-9-2-1-8 (7-10 (9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 . The molecular weight of the compound is 212.68 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reaction Studies

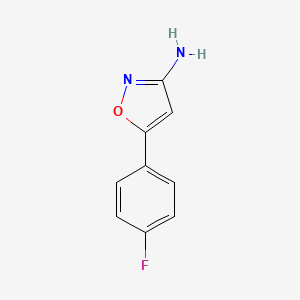

Heterocyclic Compound Synthesis : Research has demonstrated the use of 2-Chloro-5-(4-morpholinyl)aniline in the synthesis of heterocyclic compounds like 2-phenylamino(piperidino or morpholino)-6-thio-7-methylpurine, which contributes to advancements in organic chemistry and the development of novel compounds (Kochergin, Aleksandrova, & Korsunskii, 2012).

Kinase Inhibitor Optimization : This compound has been used in the optimization of kinase inhibitors, specifically in the development of potent inhibitors of Src kinase activity, which has implications in cancer research and therapy (Boschelli et al., 2001).

DNA-Binding Studies : N-alkylanilinoquinazoline derivatives, prepared from compounds including this compound, have been studied for their DNA-binding capabilities, indicating potential in the field of pharmacology and genetic research (Garofalo et al., 2010).

Pharmaceutical Research

- Antimalarial Activity : Research on 4-anilinoquinolines, which can be synthesized using this compound, has shown significant antimalarial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum, indicating its potential in antimalarial drug development (Delarue et al., 2001).

Material Science

Organosilicon Compound Synthesis : The compound has been used in the synthesis of new organosilicon compounds, expanding the possibilities in material science for applications in electronics, coatings, and adhesives (Andrianov & Volkova, 1958).

Fluorescence Quenching Studies : Studies involving fluorescence quenching of boronic acid derivatives by aniline, where this compound plays a role, contribute to understanding molecular interactions that are crucial in the development of fluorescent sensors and probes (Geethanjali, Nagaraja, & Melavanki, 2015).

Safety and Hazards

The safety data sheet (SDS) for 2-Chloro-5-(4-morpholinyl)aniline indicates that it is considered hazardous . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2-chloro-5-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCIHSSSIQADGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589802 | |

| Record name | 2-Chloro-5-(morpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915921-20-9 | |

| Record name | 2-Chloro-5-(morpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

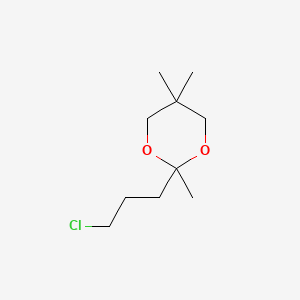

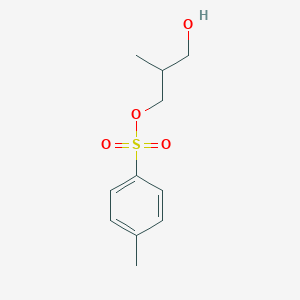

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)

![5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356371.png)

![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)